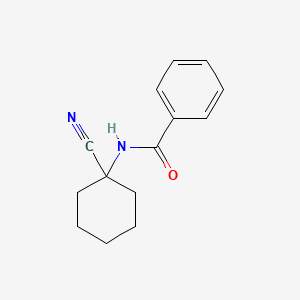

N-(1-Cyanocyclohexyl)benzamide

説明

N-(1-Cyanocyclohexyl)benzamide is a benzamide derivative characterized by a cyclohexyl ring substituted with a cyano (-CN) group at the 1-position, linked to a benzamide moiety. For instance, N-cyclohexylbenzamide (CAS 1759-68-8) shares the benzamide-cyclohexyl framework but lacks the cyano substituent . The molecular formula of N-(1-Cyanocyclohexyl)benzamide is hypothesized as C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol, based on structural similarities to compounds like N-(1-carbamothioylcyclohexyl)benzamide (C₁₄H₁₈N₂OS, MW 262.37) and N-(1-carbamoylcyclopentyl)benzamide (C₁₃H₁₆N₂O₂, MW 232.28) .

特性

IUPAC Name |

N-(1-cyanocyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-11-14(9-5-2-6-10-14)16-13(17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCBDGZNNIYDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-Cyanocyclohexyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article reviews various studies focusing on the synthesis, biological evaluation, and potential mechanisms of action of this compound.

Chemical Structure and Synthesis

N-(1-Cyanocyclohexyl)benzamide is a member of the benzamide class, characterized by a cyanocyclohexyl group attached to a benzamide moiety. The synthesis typically involves the reaction of an appropriate cyanocyclohexyl amine with benzoyl chloride or an equivalent benzoyl derivative. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological properties.

1. Anti-inflammatory Activity

A study highlighted that certain derivatives of benzamides, including those similar to N-(1-Cyanocyclohexyl)benzamide, exhibited significant anti-inflammatory effects. For instance, compounds with modifications on the benzyl group showed improved activity against inflammation markers. In particular, a derivative was found to impede the binding of the receptor for advanced glycation end-products (RAGE) to amyloid-beta (Aβ), which is crucial in Alzheimer’s disease pathology .

Table 1: Anti-inflammatory Activity of Selected Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(1-Cyanocyclohexyl)benzamide | TBD | Inhibition of RAGE-Aβ binding |

| Benzyl-N-cyclohex-2-enyl-benzamide | TBD | Anti-inflammatory response |

| Compound 5 (with o-F substitution) | TBD | Potent anti-inflammatory activity |

2. Antimicrobial Activity

Research has demonstrated that compounds with similar structures to N-(1-Cyanocyclohexyl)benzamide possess notable antibacterial properties. For example, studies on biphenyl-benzamides revealed their effectiveness against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship indicated that modifications at specific positions could enhance antimicrobial efficacy while maintaining low cytotoxicity against mammalian cells .

Table 2: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Bacterial Strain Tested |

|---|---|---|

| N-(1-Cyanocyclohexyl)benzamide | TBD | S. aureus ATCC25923 |

| Biphenyl-benzamide compound 30 | 0.063 | B. subtilis ATCC9372 |

| Compound with trifluoromethyl group | TBD | Various Gram-positive strains |

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(1-Cyanocyclohexyl)benzamide and its derivatives:

- Study on Inhibition of AChE and BACE1 : A recent investigation into similar benzamides showed promising results as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both crucial in Alzheimer's disease treatment. The most active compounds demonstrated IC50 values significantly lower than standard inhibitors like donepezil .

- Toxicity Assessment : Toxicity studies conducted on zebrafish embryos indicated that certain derivatives exhibited low toxicity levels, suggesting a favorable safety profile for further development .

科学的研究の応用

Medicinal Chemistry Applications

N-(1-Cyanocyclohexyl)benzamide exhibits significant potential as a therapeutic agent due to its interaction with biological targets. The compound's structure allows it to function as a versatile pharmacophore, which can be modified to enhance its efficacy against various diseases.

Neuropharmacological Properties

Research indicates that benzamide derivatives, including N-(1-Cyanocyclohexyl)benzamide, can act on neurotransmitter systems. For instance, studies on similar compounds have shown their ability to modulate the activity of sigma-1 receptors, which are implicated in neuroprotection and neurodegenerative diseases .

Case Study: A study involving novel benzamide derivatives demonstrated their potential as sigma-1 receptor ligands, which could lead to new treatments for conditions like Alzheimer's disease . The pharmacological evaluation of these compounds highlighted their neuroleptic potential, suggesting that N-(1-Cyanocyclohexyl)benzamide may also exhibit similar properties.

Synthetic Applications

N-(1-Cyanocyclohexyl)benzamide serves as an important intermediate in organic synthesis, particularly in the production of other pharmaceutical compounds.

Synthesis of Cyclohexanecarbonitrile

One notable application is in the synthesis of cyclohexanecarbonitrile, a valuable intermediate in pharmaceutical manufacturing. Recent studies have developed efficient one-pot methods for synthesizing cyclohexanecarbonitrile from cyclohexanone using N-(1-Cyanocyclohexyl)benzamide as a precursor. These methods emphasize high yields and atom economy, aligning with green chemistry principles .

Table 1: Comparison of Synthetic Methods for Cyclohexanecarbonitrile

| Method Type | Yield (%) | Reaction Conditions | By-products |

|---|---|---|---|

| One-pot synthesis | 97 | Methanol, room temperature | Carbon dioxide |

| Traditional method | Variable | Multiple solvents and steps | Various side products |

Antiviral Potential

Emerging research suggests that nitrile-containing compounds like N-(1-Cyanocyclohexyl)benzamide may possess antiviral properties. A patent application has highlighted the potential of nitrile derivatives in combating viral infections, indicating a promising avenue for further exploration .

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis of N-(1-Cyanocyclohexyl)benzamide with structurally and functionally related benzamide derivatives, supported by data from the provided evidence.

Structural and Functional Group Comparisons

*Hypothesized data due to lack of direct evidence.

Physicochemical Properties

- Solubility and Stability: The cyano group in N-(1-Cyanocyclohexyl)benzamide may reduce solubility in polar solvents compared to N-cyclohexylbenzamide but improve metabolic stability relative to esters or thioamides.

- Crystallography: N-(2-Nitrophenyl)benzamide exhibits a planar amide bond (torsion angle: 2.4°), a feature likely shared with N-(1-Cyanocyclohexyl)benzamide due to resonance stabilization .

Q & A

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。